Neopuerarin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopuerarin A is typically extracted from the dried roots of Pueraria lobata using water extraction methods . The process involves grinding the dried roots into a fine powder, followed by water extraction under controlled temperature and pressure conditions. The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade extraction equipment and large-scale chromatographic systems to ensure the efficient isolation of this compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Neopuerarin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Neopuerarin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of isoflavones and their derivatives.
Mechanism of Action
Neopuerarin A exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Hepatoprotective Mechanism: The compound protects liver cells by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Daidzein: An isoflavone found in soybeans with antioxidant and anti-inflammatory properties.
Genistein: A soy-derived isoflavone known for its estrogenic activity and potential health benefits.
Uniqueness of Neopuerarin A: this compound is unique due to its specific hepatoprotective effects and its distinct chemical structure, which allows it to interact with different molecular targets compared to other isoflavones .
Properties
Molecular Formula |
C21H20O9 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21-/m1/s1 |
InChI Key |
ANUVQPJCPQLESC-OMFXLVFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |
Origin of Product |
United States |
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